

# Mass Spectrometry Fragmentation of 4-t-Pentylcyclohexene: A Technical Guide

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Compound of Interest

Compound Name: 4-t-Pentylcyclohexene

Cat. No.: B15077076

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This in-depth technical guide provides a comprehensive overview of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of **4-t-pentylcyclohexene**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the molecular fragmentation pathways, quantitative data, and the experimental protocols for analysis.

### **Predicted Mass Spectrometry Data**

The fragmentation of **4-t-pentylcyclohexene** under electron ionization is expected to be governed by the stability of the resulting carbocations and radical species. The presence of the cyclohexene ring and the tertiary pentyl group dictates the primary cleavage sites. The molecular ion (M+) is anticipated to be of low abundance due to the numerous favorable fragmentation pathways.

The predicted quantitative data for the major fragments are summarized in the table below. These values are derived from established fragmentation patterns of substituted cyclohexenes and related aliphatic compounds.



m/z	Proposed Fragment Ion	Structure	Predicted Relative Abundance
152	[C11H20]+• (Molecular Ion)	4-t-pentylcyclohexene radical cation	Low
123	[M - C2H5]+	Loss of an ethyl radical from the t- pentyl group	Moderate
95	[M - C4H9]+	Loss of a butyl radical (cleavage of the t- pentyl group)	High
81	[C6H9]+	Cyclohexenyl cation	High
68	[C5H8]+•	Retro-Diels-Alder fragmentation product (Isoprene radical cation)	Moderate
67	[C5H7]+	Loss of H• from the retro-Diels-Alder product	Moderate
57	[C4H9]+	t-Butyl cation from the pentyl group	High (likely base peak)
41	[C3H5]+	Allyl cation	Moderate

## **Fragmentation Pathways**

The fragmentation of **4-t-pentylcyclohexene** is primarily initiated by the removal of an electron to form the molecular ion. This is followed by several competing fragmentation pathways:

Alpha-Cleavage at the Tertiary Pentyl Group: The bond between the tertiary carbon of the
pentyl group and the adjacent carbon is susceptible to cleavage. This can lead to the loss of
an ethyl radical (resulting in a fragment at m/z 123) or a butyl radical (resulting in a fragment
at m/z 95). The formation of the stable tertiary carbocation favors these pathways.

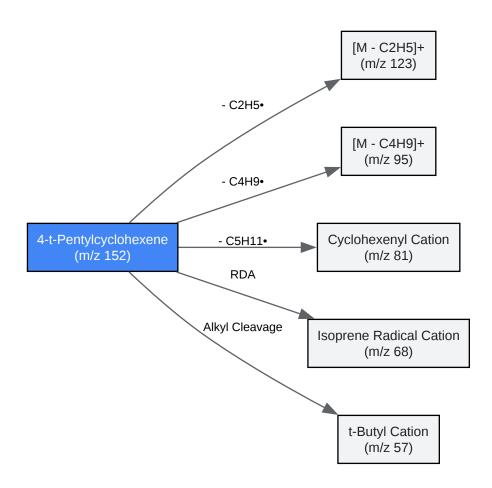
#### Foundational & Exploratory



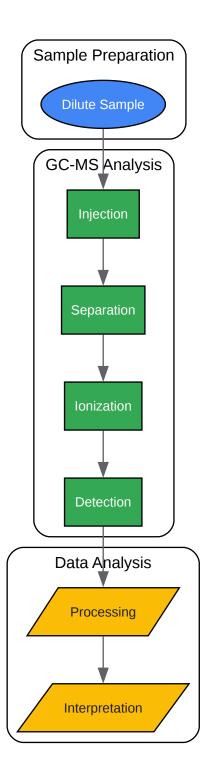


- Cleavage of the Tertiary Pentyl Group: The entire t-pentyl group can be cleaved, leading to the formation of a stable cyclohexenyl cation at m/z 81 and a t-pentyl radical.
- Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a characteristic RDA reaction. This concerted pericyclic reaction results in the formation of a diene and a dienophile. For 4-t-pentylcyclohexene, this would yield an isoprene radical cation at m/z 68 and 3-methyl-1-butene. Subsequent loss of a hydrogen atom from the isoprene fragment can lead to a cation at m/z 67.
- Fragmentation of the Alkyl Chain: The tertiary pentyl group itself can fragment, leading to the formation of a highly stable t-butyl cation at m/z 57, which is predicted to be the base peak in the spectrum.
- Formation of Smaller Fragments: Further fragmentation can lead to the formation of smaller, stable cations such as the allyl cation at m/z 41.









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